molecular formula C12H14N2O3 B13681179 Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

Cat. No.: B13681179
M. Wt: 234.25 g/mol
InChI Key: GZXDKZCDDOKDBT-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a synthetic compound belonging to the class of isoquinoline derivatives Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves multicomponent reactions. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are often employed to improve atom economy, selectivity, and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents like H₂O₂.

    Reduction: Typically employs reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Involves nucleophilic substitution reactions where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced isoquinoline derivatives .

Mechanism of Action

The mechanism of action of Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate various biological pathways, including those involved in neuroprotection and antimicrobial activity. The compound’s effects are mediated through its interaction with enzymes and receptors in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is unique due to its specific structural features and the diverse range of biological activities it exhibits

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl N-(3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)carbamate

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)14-10-9-6-4-3-5-8(9)7-13-11(10)15/h3-6,10H,2,7H2,1H3,(H,13,15)(H,14,16)

InChI Key

GZXDKZCDDOKDBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1C2=CC=CC=C2CNC1=O

Origin of Product

United States

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